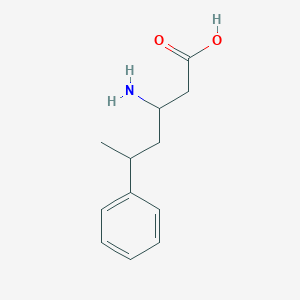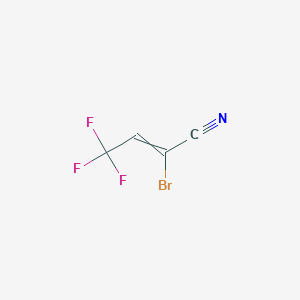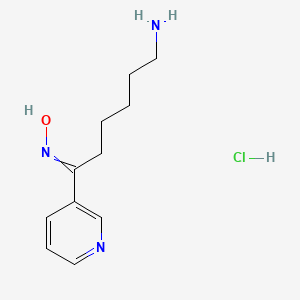![molecular formula C28H24N2O4 B12443164 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two methoxyphenol groups attached via nitrilo(E)methylylidene linkages, making it a subject of interest in the study of molecular interactions and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) typically involves a multi-step process. One common method includes the condensation reaction between biphenyl-4,4’-dicarbaldehyde and 6-methoxy-2-aminophenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity samples suitable for various applications .
化学反応の分析
Types of Reactions
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitrilo groups to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine-substituted biphenyl compounds, and various substituted methoxyphenol derivatives .
科学的研究の応用
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s nitrilo and methoxyphenol groups facilitate binding to enzymes and receptors, modulating their activity. Additionally, its biphenyl core provides structural rigidity, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxyphenol)
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-ethoxyphenol)
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-hydroxyphenol)
Uniqueness
What sets 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) apart from similar compounds is its specific combination of methoxy groups and biphenyl core, which confer unique electronic and steric properties. These features enhance its reactivity and binding capabilities, making it particularly valuable in applications requiring high specificity and stability .
特性
分子式 |
C28H24N2O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-7-3-5-21(27(25)31)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-4-8-26(34-2)28(22)32/h3-18,31-32H,1-2H3 |
InChIキー |
JHABQFMZYQCUTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


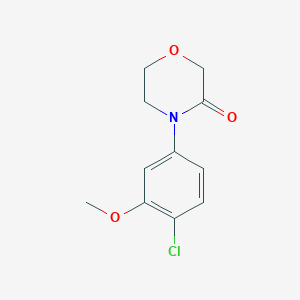
![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
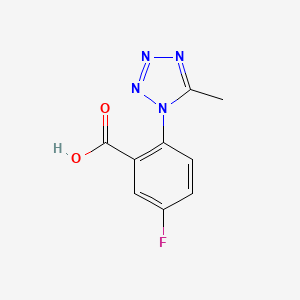
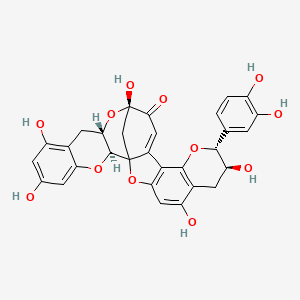


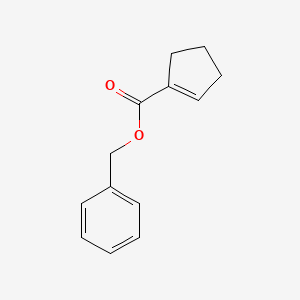
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
